Triethylene glycol, amino, N-octyl
Description
Triethylene glycol, amino, N-octyl (CAS: 118-293-6) is a synthetic amphiphilic compound combining a hydrophilic triethylene glycol (TEG) backbone with hydrophobic and functional moieties. The molecule features:
- Triethylene glycol (TEG): A three-unit ethylene glycol chain, providing water solubility and flexibility .
- Amino group: A primary amine (-NH₂) enabling conjugation reactions, pH-dependent reactivity, and coordination with metal ions .
- N-octyl group: A hydrophobic C₈ alkyl chain introduced via alkylation or Schiff base reactions, enhancing lipid solubility and surfactant-like behavior .
This compound is structurally analogous to modified chitosan derivatives (e.g., N-octyl chitosan with glycol units) and PEG-based bioconjugation linkers (e.g., Azide-PEG3-amine) . Its dual solubility makes it suitable for applications in drug delivery, surfactants, and nanomaterials.
Properties
CAS No. |
104246-24-4 |
|---|---|
Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-[2-[2-(octylamino)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15-9-11-17-13-14-18-12-10-16/h15-16H,2-14H2,1H3 |
InChI Key |
XWQKDPZFMJPQGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCOCCOCCO |
Origin of Product |
United States |
Preparation Methods
Ethylene Oxide Polymerization Catalyzed by Titanium(IV) Oxide
The triethylene glycol backbone is conventionally synthesized via controlled oligomerization of ethylene oxide. A high-yield protocol involves reacting ethylene oxide with nucleophiles (e.g., water or alcohols) in tetrahydrofuran (THF) under titanium(IV) oxide catalysis. The reaction proceeds at 120°C under 2250.23 Torr nitrogen atmosphere for 16 hours, yielding TEG with minimal byproducts. Key parameters include:
- Catalyst loading : 25 wt% titanium(IV) oxide relative to nucleophile
- Solvent system : THF ensures homogeneous mixing and controlled exothermicity
- Pressure regulation : Nitrogen at 3 bars minimizes side reactions
This method circumvents hazardous reagents and achieves near-quantitative conversion, though exact yield data remain unreported in literature.
Purification and Characterization of Triethylene Glycol
Post-synthesis, TEG is isolated via vacuum distillation or recrystallization. Analytical techniques confirm purity:
- Nuclear magnetic resonance (NMR) : δ 3.55–3.75 ppm (m, –O–CH2–CH2–O– protons)
- Infrared spectroscopy (IR) : Broad O–H stretch at 3400 cm⁻¹, C–O–C asymmetric stretch at 1120 cm⁻¹
- Mass spectrometry (ESI-MS) : [M + Na]⁺ peak at m/z 173.1
N-Octyl Substitution Strategies
Reductive Amination with Octanal
N-octyl functionalization is achieved via Schiff base formation between amino-TEG and octanal, followed by reduction.
Procedure :
- Imine formation : React amino-TEG (1 equiv) with octanal (1.5 equiv) in methanol (25°C, 6 h).
- Reduction : Add potassium borohydride (KBH4, 2 equiv) at 0°C, stir for 2 h.
Key findings :
- Solvent optimization : Methanol outperforms THF in minimizing side products
- Yield : 70.12% after recrystallization (hexanes/MTBE)
Characterization :
Alkylation with Octyl Bromide
Direct alkylation employs octyl bromide and sodium hydride (NaH) in THF.
Procedure :
- Deprotonate amino-TEG with NaH (2 equiv) in THF (0°C, 1 h).
- Add octyl bromide (1.2 equiv), reflux at 65°C for 8 h.
Challenges :
- Over-alkylation : Excess NaH promotes quaternary ammonium salt formation
- Mitigation : Stepwise addition of octyl bromide (0.5 equiv aliquots)
Yield : 58% (HPLC purity 95.4%).
Comparative Analysis of Preparation Methods
Table 1: N-Octyl Functionalization Efficiency
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Reductive Amination | Methanol, KBH4, 0°C | 70.12 | 99.96 | High |
| Alkylation | THF, NaH, 65°C | 58.0 | 95.4 | Moderate |
Reductive amination offers superior yield and purity, albeit requiring stringent temperature control. Alkylation provides faster reaction times but suffers from lower selectivity.
Characterization and Analytical Techniques
Spectroscopic Confirmation
Thermal Stability Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating suitability for high-temperature applications.
Chemical Reactions Analysis
Types of Reactions: Triethylene glycol, amino, N-octyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Triethylene glycol, amino, N-octyl has a wide range of scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as a stabilizer for pharmaceutical formulations.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of triethylene glycol, amino, N-octyl involves its interaction with various molecular targets. The compound’s surfactant properties allow it to interact with cell membranes, altering their permeability and stability. This interaction can affect various cellular processes and pathways, making it useful in biological and medical research .
Comparison with Similar Compounds
CO₂ Capture
In contrast, non-hydroxylated amines (e.g., aminododecane) exhibit higher reactivity .
Bioconjugation
Unlike Azide-PEG3-amine (used for click chemistry), the amino group in this compound facilitates protein immobilization or nanoparticle functionalization, similar to chitosan-octyl derivatives .
Surfactant Behavior
The N-octyl chain imparts micelle-forming ability, akin to commercial surfactants like Triton B (benzyltrimethylammonium hydroxide) but with enhanced biocompatibility due to the TEG backbone .
Research Findings and Industrial Relevance
- Drug Delivery: TEG-amino-N-octyl’s amphiphilicity supports micellar encapsulation of hydrophobic drugs, outperforming pure PEG derivatives in sustained release .
- Environmental Impact : TEG derivatives exhibit lower ecological toxicity compared to diethylene glycol, with remediation guidelines available for soil/water systems .
- Market Trends: TEG-based compounds are projected to grow in pharmaceuticals and nanomaterials, though niche compared to broader PEG markets .
Q & A
Q. What analytical methods are recommended to determine the purity and structural integrity of triethylene glycol derivatives like amino-N-octyl variants in synthesized samples?
Methodological Answer:
- Use high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD) or refractive index (RI) detectors to quantify impurities. Calibrate against certified reference standards.
- Confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., -OH, -NH₂) and nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve alkyl chain conformations and amino group positions. For example, ¹H NMR can distinguish between primary and secondary amines in amino-N-octyl derivatives .
- Validate thermal stability using thermogravimetric analysis (TGA) to assess decomposition thresholds under nitrogen/air atmospheres .
Q. How can researchers experimentally measure the solubility of triethylene glycol derivatives in supercritical fluids like methane or CO₂ for environmental or materials science applications?
Methodological Answer:
- Employ high-pressure phase equilibria cells with sapphire windows to visually observe phase transitions. Use gravimetric or spectroscopic methods to quantify solubility.
- For supercritical methane, reference Jerinić et al. (2008) , who measured triethylene glycol solubility up to 9 MPa using a static-analytical method with gas chromatography (GC) validation. Adjust pressure-temperature parameters to match target fluid conditions .
- Apply Peng-Robinson (PR) or Redlich-Kwong-Soave (RKS) equations of state with predictive mixing rules to model phase behavior, ensuring calibration with experimental data .
Q. What standardized protocols exist for assessing the acute toxicity of amino-N-octyl triethylene glycol derivatives in aquatic or mammalian models?
Methodological Answer:
- Follow OECD Test Guidelines 203 (Fish Acute Toxicity) or OECD 423 (Acute Oral Toxicity) . For mammalian studies, use Sprague-Dawley rats with controlled vapor inhalation or oral administration, as demonstrated in Robertson et al. (1947) for triethylene glycol toxicity profiling .
- Measure biomarkers of exposure (e.g., urinary metabolites) via liquid chromatography-mass spectrometry (LC-MS) and correlate with histopathological findings .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations resolve contradictions in the anti-angiogenic efficacy of triethylene glycol derivatives reported across in vitro and in vivo studies?
Methodological Answer:
- Construct all-atom MD models of triethylene glycol-amino-N-octyl derivatives interacting with vascular endothelial growth factor (VEGF) receptors. Use force fields like CHARMM or AMBER, parameterized with quantum mechanical data.
- Compare binding free energies (ΔG) across derivatives to identify structural determinants of activity. Cross-validate with experimental results from bioassays, such as endothelial tube formation inhibition .
- Address discrepancies by simulating solvent effects (e.g., aqueous vs. lipid membranes) and pH-dependent protonation states of amino groups .
Q. What experimental designs optimize the CO₂ capture efficiency of amino-N-octyl triethylene glycol derivatives when used as co-solvents with aminosilicones?
Methodological Answer:
- Design a response surface methodology (RSM) experiment to optimize variables: derivative concentration (0.1–5 wt%), CO₂ partial pressure (1–10 bar), and temperature (25–60°C). Measure CO₂ loading capacity via gravimetric absorption/desorption cycles.
- Reference Perry and Davis (2012) , who demonstrated enhanced CO₂ capture using tertiary amino alcohols with aminosilicones. Replace triethylene glycol with amino-N-octyl derivatives and compare viscosity-CO₂ loading trade-offs using rheometry .
- Use in situ Raman spectroscopy to monitor carbamate formation kinetics and identify rate-limiting steps .
Q. How do conflicting reports on the mutagenic potential of triethylene glycol derivatives inform risk assessment frameworks for novel amino-N-octyl analogs?
Methodological Answer:
- Conduct Ames tests (OECD 471) with Salmonella typhimurium strains TA98 and TA100, including metabolic activation (S9 fraction). Compare results to historical data from Sauers et al. (1981), who reported variable mutagenicity across glycol ethers .
- Perform comet assays on human cell lines to assess DNA damage at sub-cytotoxic concentrations. Integrate with transcriptomic profiling (RNA-seq) to identify pro-mutagenic pathways .
- Apply read-across methodologies from the European Chemicals Agency (ECHA), using structural analogs (e.g., triethylene glycol diglycidyl ether) to extrapolate toxicity endpoints while addressing data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
